

What is the structure of Bicyclo-PGE1?

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Compound of Interest

Compound Name: **Bicyclo-PGE1**

Cat. No.: **B15573713**

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An In-depth Technical Guide to the Structure and Utility of **Bicyclo-PGE1**

Introduction

Bicyclo-PGE1 is a key chemical entity in the study of prostaglandin metabolism. It is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE1, which is a primary metabolite of Prostaglandin E1 (PGE1).^{[1][2][3][4][5]} Due to the inherent instability of 13,14-dihydro-15-keto PGE1, researchers utilize the more stable **Bicyclo-PGE1** as a surrogate analyte for quantifying the *in vivo* biosynthesis and metabolism of PGE1.^{[1][3]} This guide provides a detailed overview of the structure, properties, and analytical context of **Bicyclo-PGE1** for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Bicyclo-PGE1 is a bicyclic compound derived from the enzymatic metabolism and subsequent chemical rearrangement of PGE1. Its systematic IUPAC name is 11-deoxy-13,14-dihydro-15-keto-11 β ,16 ξ -cycloprostaglandin E1.^{[3][5]} The structure features a five-membered ring fused to a six-membered ring, with two side chains characteristic of prostaglandins.

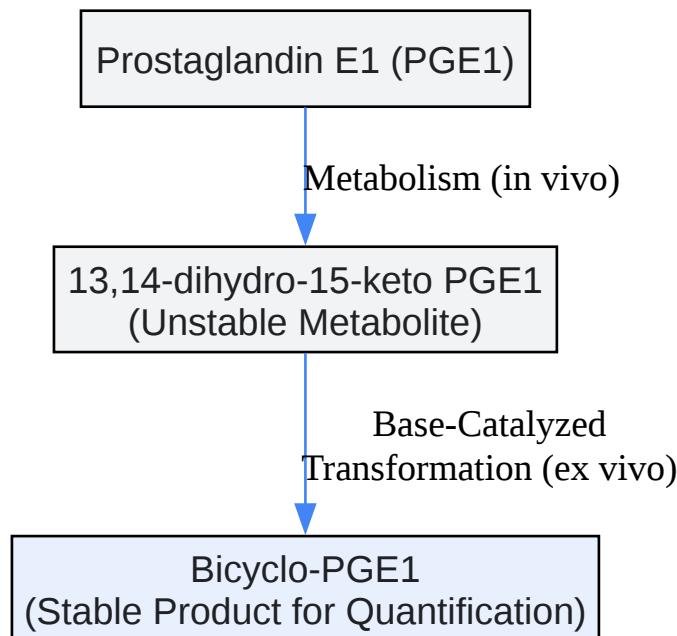
Quantitative Data Summary

The physicochemical properties of **Bicyclo-PGE1** are summarized in the table below. This data is essential for its handling, storage, and analytical detection.

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₂ O ₄	[1] [3] [5]
Molecular Weight	336.5 g/mol	[3] [5]
CAS Number	1283861-32-4	[3]
Purity	≥98%	[3]
Formal Name	11-deoxy-13,14-dihydro-15-keto-11 β ,16 ξ -cycloprostaglandin E ₁	[3]
Synonyms	Bicyclo PGE1	[3]
Physical Form	A solution in methyl acetate	[3]
SMILES	CCCCC1([H])C(CC--INVALID-LINK--[C@@H]1CC2=O)=O	[3]
InChI Key	SMKXBJMWSIFUAU-YKNYVSNTSA-N	[3]

Biological Formation and Significance

Bicyclo-PGE1 is not produced enzymatically within the body. Its formation is a consequence of the metabolism of PGE1. The process begins with the conversion of PGE1 to its metabolite, 13,14-dihydro-15-keto PGE1. This metabolite is unstable and, under basic conditions, undergoes an intramolecular cyclization to form the stable **Bicyclo-PGE1** derivative. This transformation is crucial for analytical purposes, as it allows for reliable measurement where the direct quantification of the unstable intermediate would be impractical.

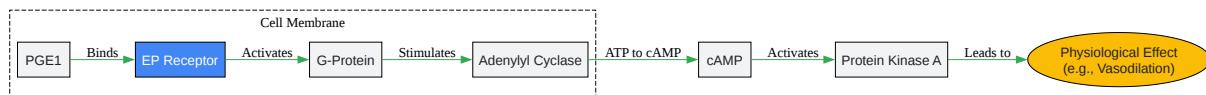


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*Formation pathway of **Bicyclo-PGE1** from PGE1.*

Signaling Pathways of the Parent Compound (PGE1)

To understand the biological context of **Bicyclo-PGE1**, it is essential to review the signaling pathways of its parent compound, PGE1 (also known as Alprostadil).[6] PGE1 exerts its effects by binding to specific E-prostanoid (EP) receptors on the cell surface.[6][7] This interaction initiates a cascade of intracellular events, most notably the activation of adenylyl cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[6][8] Elevated cAMP activates Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and vasodilation.[6][9]



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Generalized PGE1 signaling pathway via EP receptor activation.

A study on Angiotensin II-induced cardiac hypertrophy found that PGE1 can ameliorate this condition by activating the EP3 receptor, which upregulates Netrin-1 and subsequently inhibits the downstream MAPK signaling pathway.^[7] This highlights a more specific signaling axis for PGE1's cardioprotective effects.

Experimental Protocols

The primary application of **Bicyclo-PGE1** is in the indirect quantification of PGE1 metabolism. This requires a robust analytical method to measure **Bicyclo-PGE1** in biological matrices such as plasma or urine.

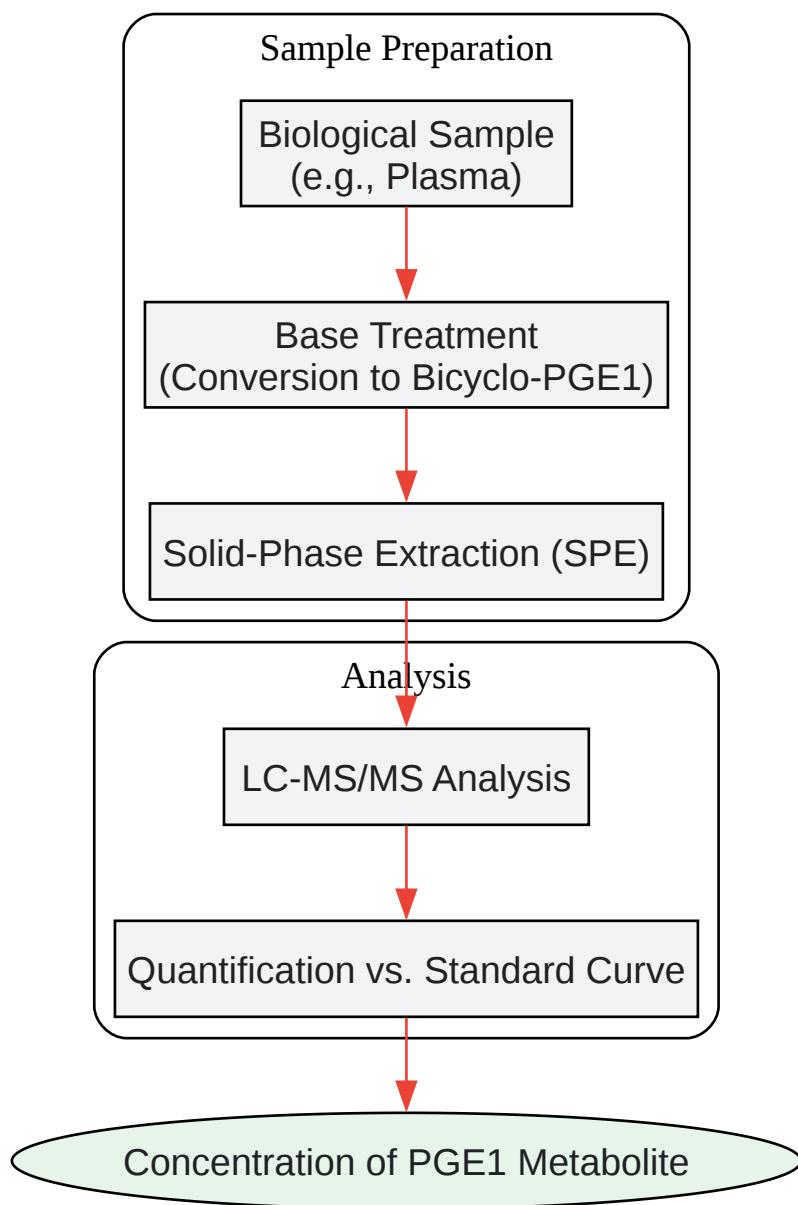
Protocol: Quantification of Bicyclo-PGE1 by LC-MS/MS

This protocol provides a general framework for the analysis of **Bicyclo-PGE1**. Specific parameters may require optimization based on the instrumentation and matrix used.

- Sample Collection and Storage:
 - Collect biological samples (e.g., blood, urine) and process them to obtain plasma or supernatant.
 - Store samples at -80°C until analysis to prevent degradation.
- Base Treatment (Conversion Step):
 - Thaw the sample on ice.
 - To an aliquot of the sample (e.g., 500 µL of plasma), add a strong base such as 1 M potassium hydroxide (KOH).
 - Incubate the mixture to facilitate the complete conversion of any 13,14-dihydro-15-keto PGE1 to **Bicyclo-PGE1**.
- Sample Extraction (Solid-Phase Extraction - SPE):
 - Acidify the sample with a suitable acid (e.g., formic acid) to a pH of ~3.

- Condition an SPE cartridge (e.g., C18) with methanol followed by water.
- Load the acidified sample onto the cartridge.
- Wash the cartridge with a low-organic solvent wash (e.g., 10% methanol in water) to remove interferences.
- Elute **Bicyclo-PGE1** with a high-organic solvent (e.g., methanol or acetonitrile).

- LC-MS/MS Analysis:
 - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
 - Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
 - HPLC Conditions: Use a C18 reverse-phase column with a gradient elution profile using mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - MS/MS Conditions: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for **Bicyclo-PGE1**.
- Quantification:
 - Create a calibration curve using known concentrations of a **Bicyclo-PGE1** analytical standard.
 - Calculate the concentration of **Bicyclo-PGE1** in the original sample by comparing its response to the calibration curve.



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